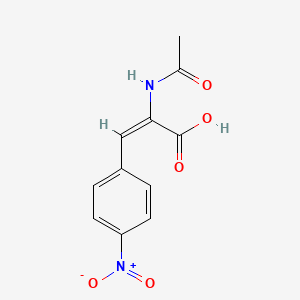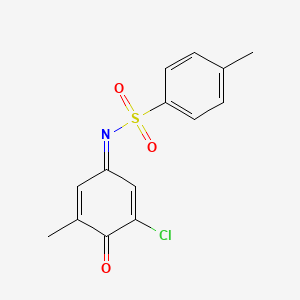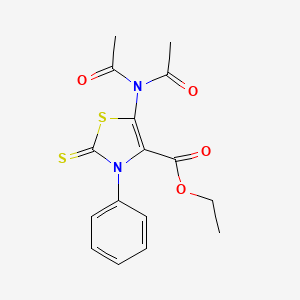
1-(1H-indol-3-ylthio)acetone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indol-3-ylthio)acetone oxime, also known as ITAO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(1H-indol-3-ylthio)acetone oxime is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 1-(1H-indol-3-ylthio)acetone oxime has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(1H-indol-3-ylthio)acetone oxime has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
1-(1H-indol-3-ylthio)acetone oxime has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-(1H-indol-3-ylthio)acetone oxime can inhibit the proliferation of cancer cells and induce apoptosis. 1-(1H-indol-3-ylthio)acetone oxime has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators. In addition, 1-(1H-indol-3-ylthio)acetone oxime has been shown to exhibit antiviral activity against various viruses such as HIV, herpes simplex virus, and influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1H-indol-3-ylthio)acetone oxime has several advantages for lab experiments, including its high purity and stability. 1-(1H-indol-3-ylthio)acetone oxime can also be easily synthesized in large quantities, making it a cost-effective option for research. However, 1-(1H-indol-3-ylthio)acetone oxime has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for 1-(1H-indol-3-ylthio)acetone oxime research. One potential direction is the development of 1-(1H-indol-3-ylthio)acetone oxime derivatives with improved pharmacological properties. Another direction is the investigation of 1-(1H-indol-3-ylthio)acetone oxime's potential as a therapeutic agent for various diseases such as cancer, inflammatory disorders, and viral infections. Additionally, 1-(1H-indol-3-ylthio)acetone oxime's potential applications in agriculture and material science warrant further investigation.
Conclusion
In conclusion, 1-(1H-indol-3-ylthio)acetone oxime is a chemical compound with significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(1H-indol-3-ylthio)acetone oxime is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
1-(1H-indol-3-ylthio)acetone oxime can be synthesized through a multi-step process involving the reaction of indole-3-acetone with thiosemicarbazide, followed by the addition of hydroxylamine hydrochloride. The resulting product is then purified through recrystallization to obtain 1-(1H-indol-3-ylthio)acetone oxime in its pure form.
Applications De Recherche Scientifique
1-(1H-indol-3-ylthio)acetone oxime has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-(1H-indol-3-ylthio)acetone oxime has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, 1-(1H-indol-3-ylthio)acetone oxime has been used as a plant growth regulator to improve crop yield and quality. In material science, 1-(1H-indol-3-ylthio)acetone oxime has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
(NZ)-N-[1-(1H-indol-3-ylsulfanyl)propan-2-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8(13-14)7-15-11-6-12-10-5-3-2-4-9(10)11/h2-6,12,14H,7H2,1H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEVVJHAUMQEER-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CSC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/CSC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-hydroxy-1-(1H-indol-3-ylsulfanyl)propan-2-imine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911657.png)

![methyl N-acetyl-2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoroalaninate](/img/structure/B5911667.png)
![2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B5911676.png)






![8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one](/img/structure/B5911710.png)